molecular formula C17H21N5O B2583091 (4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034451-04-0

(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No. B2583091
CAS RN: 2034451-04-0
M. Wt: 311.389
InChI Key: NUDMTOMCOPHCPB-UHFFFAOYSA-N
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Description

(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.389. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Metabolic Profiling : Research on metabolites of structurally complex compounds, such as L-735,524, a potent HIV-1 protease inhibitor, highlights the importance of understanding the metabolic pathways these compounds undergo in the human body. Metabolites are characterized by methods like HPLC-UV, NMR, and MS, providing insights into their metabolic stability, potential efficacy, and safety profiles (Balani et al., 1995).

  • Disposition and Excretion : Studies on the disposition and metabolism of targeted therapy agents, such as BMS-690514, an ErbB/VEGF receptor inhibitor, show the relevance of understanding how these compounds are absorbed, metabolized, and excreted from the body. Such knowledge is crucial for optimizing dosing regimens and minimizing adverse effects (Christopher et al., 2010).

Therapeutic Applications

  • Antipsychotic Potential : The compound ST2472, with a structure indicating its use as an antipsychotic, underscores the potential of piperazine and related derivatives in developing new treatments for psychiatric disorders. Its effects on prepulse inhibition (PPI) suggest its utility in managing symptoms of schizophrenia (Lombardo et al., 2009).

  • Anxiolytic Effects : Arylpiperazine derivatives, targeting the GABAergic and serotonin (5-HT) systems, demonstrate the role of these compounds in developing anxiolytic drugs with potentially fewer side effects and higher efficacy than current treatments. Their interaction with 5-HT1A receptors and indirect effects on the GABA system offer insights into their mechanism of action (Kędzierska et al., 2019).

Diagnostic and Imaging Applications

  • Sigma Receptor Imaging : The use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in imaging studies for primary breast cancer highlights the diagnostic potential of piperazine derivatives in oncology. The preferential binding of benzamides to sigma receptors, overexpressed in cancer cells, underscores their utility in non-invasive cancer diagnosis (Caveliers et al., 2002).

properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c23-17(13-4-5-14-15(11-13)20-12-19-14)22-9-7-21(8-10-22)16-3-1-2-6-18-16/h1-3,6,12-13H,4-5,7-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDMTOMCOPHCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=CC=CC=N4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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